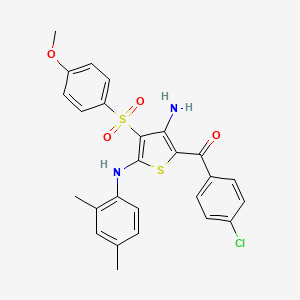![molecular formula C15H10ClF3N2O4S2 B2798025 N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline CAS No. 1025316-32-8](/img/structure/B2798025.png)
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline” is a complex organic compound. It contains several functional groups, including a sulfonyl group, a nitro group, a trifluoromethylsulfanyl group, and an aniline group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Photoluminescence and Optical Properties
Certain derivatives exhibit photoluminescence and are used in the development of fluorescent probes and luminescent materials. For example, a dipyridyltriphenylamine derivative was synthesized as a fluorescent probe for sulfite ion, showcasing its application in detecting substances in the food industry and potential in luminescent functional materials (Jianwei Wu et al., 2017).
Corrosion Inhibition
Compounds with sulfonyl groups have also been investigated for their corrosion inhibition properties, demonstrating the chemical's relevance in protecting metals and alloys in acidic environments. This application is crucial for extending the lifespan of materials in industrial settings (D. Daoud et al., 2014).
Advanced Materials Development
The role of similar compounds in the synthesis of advanced materials is significant. For instance, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, possessing high refractive indices and small birefringence, are essential for applications requiring optical clarity and material stability (P. Tapaswi et al., 2015).
Direct Amidation in Green Chemistry
A green methodology for the direct amidation of anilines using 1,1-dichloro-2-nitroethene showcases the compound's utility in facilitating environmentally friendly chemical processes. This method emphasizes the importance of sustainable practices in chemical synthesis (F.-J. Zhu et al., 2015).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it has potential applications in fields like medicine or materials science, future research could involve studying its properties in more detail, optimizing its synthesis, and testing its performance in relevant applications .
properties
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4S2/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJDLRYYOZBCX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)
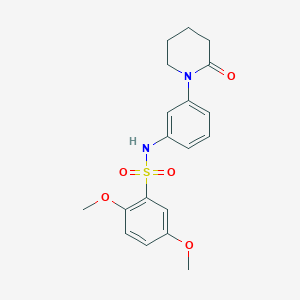

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)
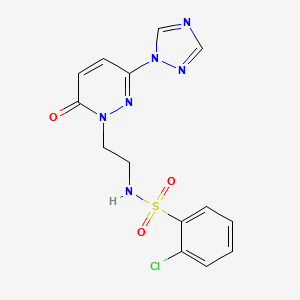
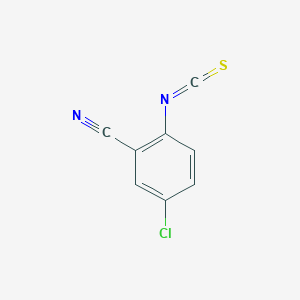
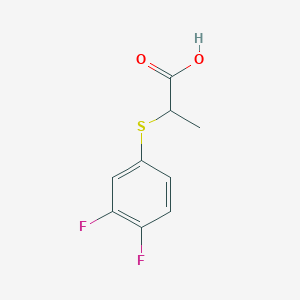
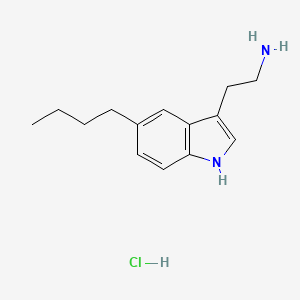
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)

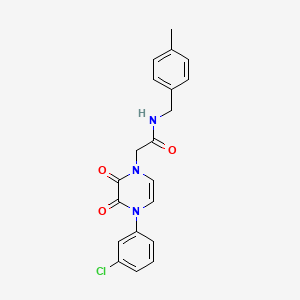

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)
